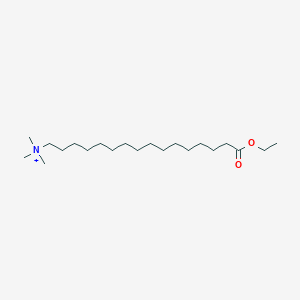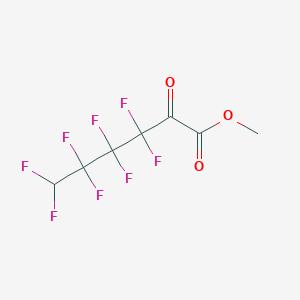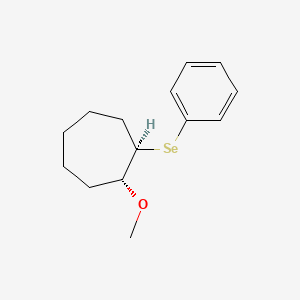![molecular formula C10H12N4 B14448061 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-33-0](/img/structure/B14448061.png)
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups at positions 2 and 5, and an aziridine ring attached to a carbonitrile group
Méthodes De Préparation
The synthesis of 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,5-dimethylpyrimidine.
Attachment of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where a suitable aziridine precursor reacts with the pyrimidine derivative.
Introduction of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Des Réactions Chimiques
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Polymerization: The aziridine ring can participate in ring-opening polymerization reactions, producing polyamines with various structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its heterocyclic structure.
Materials Science: It is used as a building block for the synthesis of advanced materials, including polymers and coatings with specific properties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrimidine ring may interact with enzymes and receptors, modulating their activity. The carbonitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.
Comparaison Avec Des Composés Similaires
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile can be compared with other similar compounds, such as:
2,5-Dimethylpyrimidine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Aziridine: A simple aziridine ring structure, used in polymerization and as a building block in organic synthesis.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, used in medicinal chemistry and as intermediates in organic synthesis.
Propriétés
Numéro CAS |
75985-33-0 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-[(2,5-dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-7-4-12-8(2)13-10(7)6-14-5-9(14)3-11/h4,9H,5-6H2,1-2H3 |
Clé InChI |
YEXSCIHXYVRRGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1CN2CC2C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


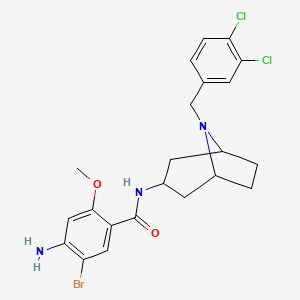
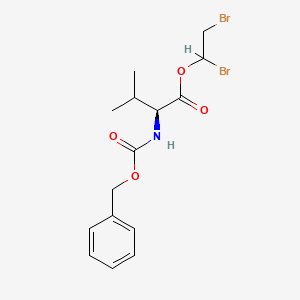
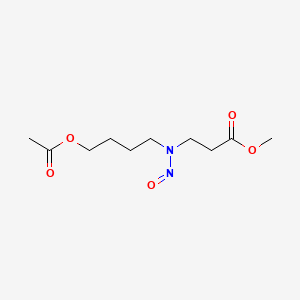

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

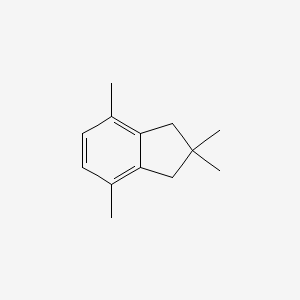

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
